tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Overview
Description
Tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O₂
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate typically involves the following steps:
Formation of Pyrrolopyridine Core: : The pyrrolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes.
Introduction of Tert-Butyl Ester Group: : The tert-butyl ester group is introduced through esterification, where the carboxylic acid group of the pyrrolopyridine core reacts with tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling agent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at various positions on the pyrrolopyridine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to therapeutic effects. The exact mechanism may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Tert-butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Tert-butyl 2-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
These compounds differ in their substitution patterns and potential biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h4-6H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEUOLKBLJFQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738136 | |
Record name | tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059172-92-7 | |
Record name | tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.